Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS RN: 302823-80-9) is a halogenated benzothiophene derivative characterized by a 4-bromobenzoyl group, a trichloroethylamino substituent, and a tetrahydrobenzothiophene core. The compound’s IUPAC name reflects its complex architecture, which includes a brominated aromatic ring, a trichloroethyl moiety, and an ethyl carboxylate ester .
Synthetic routes for related compounds involve multicomponent reactions, such as the Petasis reaction, which employs HFIP solvent and molecular sieves to achieve moderate yields (e.g., 22% for a 4-hydroxyphenyl analog) . The target compound’s synthesis likely follows similar protocols, substituting 4-bromophenylboronic acid to introduce the bromobenzoyl group.
Properties
IUPAC Name |
ethyl 2-[[1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrCl3N2O3S/c1-2-29-18(28)15-13-5-3-4-6-14(13)30-17(15)26-19(20(22,23)24)25-16(27)11-7-9-12(21)10-8-11/h7-10,19,26H,2-6H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJYNQOBAUFZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrCl3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant biological implications. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating a highly substituted benzothiophene structure. The presence of halogens and amine functionalities suggests potential reactivity and biological interactions.
Structural Features
- Bromobenzoyl Group : Enhances lipophilicity and may contribute to binding interactions with biological targets.
- Trichloroethyl Group : Potentially increases cytotoxicity and alters pharmacokinetics.
- Tetrahydrobenzothiophene Core : Provides a scaffold for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzothiophene have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MDA-MB-231 (breast) | 5.84 | Moderate inhibition |
| SK-Hep-1 (liver) | 6.66 | Moderate inhibition |
| NUGC-3 (gastric) | 5.66 | Moderate inhibition |
These findings suggest that the compound may exhibit cytotoxic effects similar to those observed in other benzothiophene derivatives .
The proposed mechanism involves the inhibition of key cellular pathways involved in proliferation and survival. Compounds with similar structures have been shown to inhibit Raf-1 activity, a critical player in cancer cell signaling pathways .
Antimicrobial Activity
Research indicates that compounds featuring the benzothiophene moiety possess antimicrobial properties against various pathogens. For example, studies have demonstrated antibacterial activity at concentrations as low as 50 μg/mL against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of similar compounds, researchers synthesized a series of benzothiophene derivatives and assessed their activity against several human cancer cell lines. The results indicated that specific substitutions on the benzothiophene ring significantly influenced cytotoxicity.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of related benzothiophene derivatives. The study reported that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Trichloroethyl vs. Carbamothioyl : The trichloroethyl group increases steric bulk and lipophilicity, whereas the carbamothioyl group in may facilitate hydrogen bonding via sulfur .
- Bioactivity Trends: Analogs with cyanoacrylamido substituents (e.g., compounds in ) demonstrate antioxidant activity (IC~50~ values: 12–45 µM), suggesting that electron-withdrawing groups (e.g., bromo, chloro) could modulate similar effects in the target compound .
Key Observations :
- The Petasis reaction () is a versatile method for synthesizing benzothiophene derivatives, though yields are moderate (~22%) due to steric and electronic challenges.
- The target compound’s synthesis may require optimized purification steps (e.g., preparative chromatography) to address increased hydrophobicity from the bromobenzoyl group .
Crystallographic and Computational Analysis
Structural characterization of similar compounds relies on tools like SHELX and ORTEP-3 for X-ray diffraction analysis. For example:
- Hydrogen bonding patterns in benzothiophene derivatives often follow Etter’s rules, with N–H···O and C–H···Cl interactions stabilizing crystal lattices .
- The trichloroethyl group in the target compound may introduce unique torsional angles, affecting molecular packing compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
